2-aminonaphthalene-1-sulfonic acid

Overview

Description

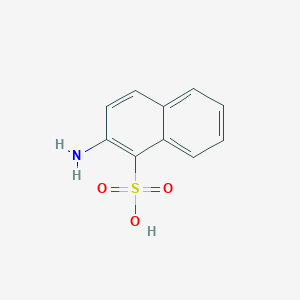

2-Aminonaphthalene-1-sulfonic acid (CAS: 81-16-3), commonly known as Tobias acid, is a naphthalene derivative with an amino group at position 2 and a sulfonic acid group at position 1. Its molecular formula is C₁₀H₉NO₃S (molecular weight: 223.25 g/mol) . The compound exists as white crystalline solids, soluble in hot water but poorly soluble in cold water or organic solvents like ethanol .

Production: Tobias acid is synthesized via sulfonation and amination of β-naphthol. Key steps include chlorosulfonation of β-naphthol in o-nitroethylbenzene solvent, followed by ammonolysis under acidic conditions .

Preparation Methods

Alternative Sulfonation Methods

Sulfuric Acid/Oleum Sulfonation

Jarkovsky’s method employs concentrated sulfuric acid or oleum (20–40% SO₃) for sulfonation at 40–50°C . While cost-effective, this approach generates significant sulfonic acid isomers, necessitating complex separation. The reaction proceeds as:

{10}\text{H}7\text{OH} + \text{H}2\text{SO}4 \rightarrow \text{C}{10}\text{H}6(\text{OH})(\text{SO}3\text{H}) + \text{H}2\text{O}

Neutralization with NaHCO₃ or NH₄OH follows, but yields are lower (70–80%) compared to chlorosulfonic acid routes .

Ammoniation Techniques

Alternative amination strategies include catalytic hydrogenation using Raney nickel or palladium catalysts under H₂ pressure (5–10 bar). However, these methods are less prevalent due to catalyst deactivation and higher costs.

Comparative Analysis of Methodologies

| Parameter | Bucherer/ClSO₃H Method | H₂SO₄ Sulfonation | Catalytic Hydrogenation |

|---|---|---|---|

| Yield (%) | 95 | 75 | 65 |

| Purity (%) | >99.7 | 95 | 90 |

| AN Impurity (ppm) | <30 | 500–1000 | 200 |

| Reaction Time (h) | 8–12 | 24 | 6–8 |

| Cost (Relative) | High | Low | Very High |

Industrial-Scale Production Considerations

Modern facilities prioritize the Bucherer-ClSO₃H method for its scalability and efficiency. Key innovations include:

-

Continuous Reactor Systems : Tubular reactors enable precise control of residence time (10–150 minutes) and temperature gradients, improving space-time yields by 100% compared to batch processes .

-

Solvent Recovery : Dichloroethane and toluene are distilled (60–80°C, 200–400 mbar) and recycled, reducing waste by 70% .

-

Byproduct Utilization : SO₂ from amination is absorbed into NH₄HSO₃ solution, closing the reagent loop .

Chemical Reactions Analysis

2-Amino-1-naphthalenesulfonic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: It undergoes substitution reactions, particularly in the presence of electrophilic reagents.

Common reagents used in these reactions include ammonia, ammonium sulfite, and chlorosulfonic acid . Major products formed from these reactions include various azo dyes and other derivatives .

Scientific Research Applications

Dye Manufacturing

One of the primary applications of 2-aminonaphthalene-1-sulfonic acid is in the synthesis of azo dyes. These dyes are widely used in textiles, food, and cosmetics due to their vibrant colors and stability. The compound acts as an intermediate in the production of various azo dyes, which are characterized by their strong coloring properties.

| Dye Type | Application | Notes |

|---|---|---|

| Azo Dyes | Textiles, food coloring | Derived from this compound |

| Direct Dyes | Cotton and wool | High affinity for cellulosic fibers |

Pharmaceutical Industry

In pharmaceuticals, this compound is utilized to synthesize various biologically active compounds. Its derivatives have shown potential in drug design, particularly in developing agents that interact with biological macromolecules such as proteins.

Case Study: Schiff Base Synthesis

A recent study demonstrated the synthesis of Schiff bases from this compound and their interaction with human serum albumin (HSA). These compounds exhibited promising binding affinities, suggesting potential therapeutic applications .

Analytical Chemistry

This compound is also employed in analytical chemistry as a reagent for detecting metal ions. It forms stable complexes with various metal cations, making it useful for spectrophotometric analysis.

| Metal Ion | Detection Method | Sensitivity |

|---|---|---|

| Copper (Cu²⁺) | Spectrophotometry | High sensitivity at specific wavelengths |

| Iron (Fe³⁺) | Colorimetric assays | Effective at low concentrations |

Safety and Environmental Considerations

While this compound has valuable applications, it is essential to handle it with care due to its hazardous nature. Safety data indicate that it can cause serious eye irritation and should be managed according to safety guidelines . Moreover, its potential carcinogenicity necessitates strict regulatory compliance during its use in industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-naphthalenesulfonic acid involves its interaction with various molecular targets and pathways. The compound’s amine and sulfonic acid functional groups allow it to participate in a range of chemical reactions, influencing its biological activity . Spectroscopic analyses, such as FT-IR and FT-Raman, have provided valuable insights into its structural properties and electronic behavior .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Properties

Physicochemical and Functional Differences

Solubility and Charge: Tobias acid’s single sulfonic group limits its solubility to hot water, whereas trisulfonated ANTS exhibits high aqueous solubility due to increased polarity and charge . This makes ANTS ideal for capillary electrophoresis (CE) separations requiring fast migration . The ethylamino substituent in 5-(2-aminoethylamino)-1-naphthalene sulfonic acid enhances its fluorescence properties, enabling use in Förster resonance energy transfer (FRET) assays .

Synthetic Utility: Tobias acid’s amino and sulfonic groups facilitate Schiff base formation (e.g., with salicylaldehyde or vanillin), which show strong HSA binding via hydrophobic interactions and hydrogen bonding . In contrast, ANTS’s trisulfonic structure promotes electrostatic interactions with glycans during CE analysis .

Biological Interactions: Schiff bases derived from Tobias acid (e.g., SAA and XAA) exhibit binding constants (K) of ~10⁴ M⁻¹ with HSA, comparable to pharmaceutical ligands like warfarin . No similar data exists for ANTS or ANDS in protein-binding contexts.

Industrial and Research Relevance

- Dye Synthesis : Tobias acid’s derivatives dominate azo dye production due to cost-effective synthesis, whereas ANDS/ANTS are niche reagents for analytical chemistry .

- Toxicity: Tobias acid carries hazard codes H315 (skin irritation) and H319 (eye irritation) .

Research Findings and Data Tables

Table 2: Binding Parameters of Tobias Acid Derivatives with HSA

| Schiff Base | Binding Constant (K, M⁻¹) | Binding Site on HSA | Thermodynamic ΔH (kJ/mol) |

|---|---|---|---|

| SAA (salicylaldehyde) | 1.2 × 10⁴ | Subdomain IIA | -23.4 (exothermic) |

| XAA (vanillin) | 0.9 × 10⁴ | Subdomain IIIA | -18.7 (exothermic) |

Table 3: Electrophoretic Performance of Sulfonated Naphthalenes

| Compound | Sulfonic Groups | Migration Time (CE-LIF) | Resolution (Glycans) |

|---|---|---|---|

| ANTS | 3 | 5–10 min | High |

| ANDS | 2 | 10–15 min | Moderate |

| Tobias acid | 1 | Not applicable | N/A |

Biological Activity

2-Aminonaphthalene-1-sulfonic acid (often referred to as Tobias acid) is an organic compound notable for its various biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its interactions with proteins, potential carcinogenic effects, and applications in analytical chemistry.

This compound is characterized by its sulfonic acid group attached to the naphthalene ring, which contributes to its hydrophilicity and reactivity. It can be synthesized through various methods, including the reaction of 2-hydroxynaphthalene with chlorosulfonic acid under controlled conditions . The compound has been utilized in the synthesis of various derivatives, including Schiff bases, which are of interest due to their biological properties .

Interaction with Human Serum Albumin (HSA)

Research indicates that this compound interacts significantly with human serum albumin (HSA), a major protein in human blood that plays a crucial role in drug transport and metabolism. Studies have demonstrated that the binding of this compound to HSA alters the intrinsic fluorescence properties of the protein, suggesting a conformational change upon binding. The interaction leads to a decrease in fluorescence intensity, indicative of energy transfer processes between tryptophan residues in HSA and the compound .

Table 1: Binding Parameters of this compound with HSA

| Parameter | Value |

|---|---|

| Binding Constant (K) | 4.56 × 10^5 M^-1 |

| Quenching Mechanism | Static and Dynamic |

| Distance to Tryptophan Residue | 3.5 nm |

Carcinogenic Potential

The compound has been associated with carcinogenicity, particularly due to its structural similarity to other known carcinogens such as 2-naphthylamine. Epidemiological studies have shown a correlation between exposure to compounds containing naphthylamine derivatives and an increased incidence of bladder cancer among industrial workers . The International Agency for Research on Cancer (IARC) has classified 2-naphthylamine as possibly carcinogenic to humans, raising concerns about similar compounds like this compound .

Case Studies

- Occupational Exposure : A study among workers exposed to aniline and related compounds found elevated urinary levels of naphthylamine derivatives, including this compound. This exposure was linked to increased lymphocyte reactivity, suggesting potential immunological effects .

- Cancer Incidence : Historical data from chemical manufacturing plants indicated a significant incidence of bladder cancer among workers exposed to naphthylamine derivatives. In one cohort study, the observed cases were significantly higher than expected based on population averages .

Applications in Analytical Chemistry

In addition to its biological implications, this compound has found applications in analytical techniques such as high-performance liquid chromatography (HPLC). It serves as a derivatizing agent for various organic compounds, enhancing their detectability and facilitating the analysis of complex mixtures . Novel microextraction techniques utilizing this compound have been developed for the efficient extraction and analysis of pesticide residues from food samples.

Q & A

Q. Basic: What are the standard synthetic routes for 2-aminonaphthalene-1-sulfonic acid, and how is purity assessed experimentally?

Methodological Answer:

The compound is typically synthesized via sulfonation/amination of β-naphthol using ammonia. Key steps include refluxing β-naphthol with sulfonating agents, followed by neutralization and crystallization . Purity verification involves:

- Elemental analysis (C, H, N content) to confirm stoichiometry .

- Spectroscopic techniques : IR spectroscopy for functional group identification (e.g., sulfonic acid -SO₃H stretch at ~1030 cm⁻¹) and NMR (¹H/¹³C) to confirm aromatic proton environments .

- Mass spectrometry (MS) to validate molecular ion peaks (e.g., m/z 223.25 for [M+H]⁺) .

Q. Basic: How does the molecular structure of this compound dictate its reactivity in organic synthesis?

Methodological Answer:

The structure features:

- A naphthalene backbone with electron-rich aromatic rings, enabling electrophilic substitution (e.g., diazotization for azo dye synthesis) .

- A sulfonic acid group (-SO₃H) at position 1, enhancing solubility in polar solvents and facilitating salt formation (e.g., sodium salts for aqueous reactions) .

- An amino group (-NH₂) at position 2, allowing Schiff base formation via condensation with aldehydes (e.g., salicylaldehyde) .

These groups enable applications in dye intermediates (e.g., Reactive Red 31) and coordination chemistry .

Q. Advanced: What experimental and computational approaches are used to study protein interactions with this compound derivatives?

Methodological Answer:

- Fluorescence quenching assays : Monitor changes in human serum albumin (HSA) fluorescence upon binding to Schiff base derivatives (e.g., SAA, XAA). Stern-Volmer analysis quantifies binding constants (Kₐ ~10⁴ M⁻¹) .

- Circular dichroism (CD) : Detects conformational changes in HSA (e.g., α-helix reduction) upon ligand interaction .

- AutoDock modeling : Predicts binding sites (e.g., Sudlow’s Site I on HSA) and interaction energies using molecular docking .

- Resonance light scattering (RLS) : Assesses aggregation behavior of protein-ligand complexes .

Q. Advanced: How can researchers resolve spectral data discrepancies when characterizing sulfonic acid derivatives?

Methodological Answer:

Contradictions in NMR or MS data may arise from:

- Tautomerism or isomerism : Use 2D NMR (COSY, HSQC) to resolve overlapping signals (e.g., differentiating ortho/para substituents) .

- Impurity interference : Employ HPLC-MS for high-resolution separation and accurate mass identification .

- Solvent artifacts : Compare spectra in deuterated vs. non-deuterated solvents (e.g., D₂O vs. H₂O for sulfonic acid proton exchange) .

- Dynamic processes : Variable-temperature NMR to study rotational barriers in Schiff bases .

Q. Advanced: What factors influence the optimization of sulfonation conditions for functionalized derivatives?

Methodological Answer:

Critical parameters include:

- Temperature control : Lower temperatures (-15°C) prevent over-sulfonation during nitration reactions .

- Stoichiometry : Excess sulfonating agents (e.g., H₂SO₄) improve yields but require neutralization steps to isolate products .

- pH modulation : Adjusting with NaHCO₃ or NaOH ensures solubility of intermediates (e.g., diazonium salts) .

- Catalyst use : Metal catalysts (e.g., Cu) enhance regioselectivity in azo coupling reactions .

Q. Advanced: How are capillary electrophoresis-mass spectrometry (CE-MS) techniques applied to analyze sulfonic acid-tagged glycans?

Methodological Answer:

- Derivatization : Labeling glycans with this compound (ANS) via reductive amination enhances CE-LIF sensitivity .

- Separation optimization : Use high-pH borate buffers (pH 9–10) to exploit sulfonic acid’s negative charge for efficient migration .

- MS detection : Coupling CE with ESI-MS enables structural elucidation of tagged glycans (e.g., from glycoproteins like IgG) .

Q. Basic: What are the primary industrial and research applications of this compound derivatives?

Methodological Answer:

- Dye synthesis : Acts as a precursor for azo dyes (e.g., Acid Yellow 19, Reactive Red 180) via diazotization and coupling reactions .

- Coordination chemistry : Forms Schiff bases with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic studies .

- Analytical chemistry : Used as a fluorescent tag in glycan analysis via CE-MS .

Q. Advanced: What are the challenges in synthesizing trisulfonated derivatives, and how are they addressed?

Methodological Answer:

- Steric hindrance : Sequential sulfonation at positions 1, 3, and 6 requires templated reactions to direct substituents .

- Solubility issues : Use polar aprotic solvents (e.g., DMF) to dissolve intermediates .

- Byproduct formation : Column chromatography (e.g., silica gel) isolates trisulfonated products from mono/di-sulfonated impurities .

Properties

IUPAC Name |

2-aminonaphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c11-9-6-5-7-3-1-2-4-8(7)10(9)15(12,13)14/h1-6H,11H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWIAAIUASRVOIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68540-41-0 (mono-ammonium salt) | |

| Record name | 2-Amino-1-naphthalenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7020922 | |

| Record name | 2-Amino-1-naphthalenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White solid; [HSDB] Light orange crystalline powder; [MSDSonline] | |

| Record name | 1-Naphthalenesulfonic acid, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-1-naphthalenesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3448 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly sol in cold water; more sol in hot water; very slightly sol in alcohol, ether, In water, 4,100 mg/l @ 20 °C | |

| Record name | 2-AMINO-1-NAPHTHALENESULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5239 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE NEEDLES, Anhydrous scales from hot water; hydrated needles from cold water | |

CAS No. |

81-16-3 | |

| Record name | 2-Amino-1-naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1-naphthalenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tobias acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5523 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenesulfonic acid, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-1-naphthalenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminonaphthalene-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NAPHTHYLAMINE-1-SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9QKW1FCE0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-AMINO-1-NAPHTHALENESULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5239 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.